4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-4-6-11-20(5-2)25(22,23)14-9-7-13(8-10-14)15(21)17-16-19-18-12(3)24-16/h7-10H,4-6,11H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBBVSSYQOOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the sulfonamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar benzamide derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A recent study reported that related compounds showed significant inhibition of COX enzymes, indicating a promising avenue for developing anti-inflammatory drugs .
Antimicrobial Activity
There is also evidence supporting the antimicrobial efficacy of oxadiazole-containing compounds. A series of studies have shown that such compounds can exhibit activity against a range of bacteria and fungi. The sulfamoyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability .
Herbicidal Properties
The herbicidal potential of compounds featuring sulfamoyl and oxadiazole groups has been explored extensively. Patents have documented the synthesis of similar compounds that demonstrate effective herbicidal activity against various weeds . These compounds can be formulated into herbicides that selectively target unwanted plant species while minimizing damage to crops.
Plant Growth Regulants
Beyond herbicidal activity, derivatives of this compound may serve as plant growth regulators. Research indicates that certain oxadiazole derivatives can influence plant growth parameters such as root elongation and leaf expansion, suggesting their utility in agricultural biotechnology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant growth inhibition in breast cancer cell lines using oxadiazole derivatives similar to our compound. |
| Study B | Anti-inflammatory Effects | Identified potent COX-2 inhibitors among benzamide derivatives with promising anti-inflammatory profiles. |
| Study C | Herbicidal Efficacy | Reported effective weed control using formulations based on sulfamoyl compounds in field trials. |
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Sulfamoyl and Oxadiazole Groups
The compound’s activity and physicochemical properties are influenced by substituents on both the sulfamoyl and oxadiazole moieties. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
Sulfamoyl Group Variations: The butyl-ethyl sulfamoyl group in the target compound provides moderate lipophilicity compared to benzyl-methyl (LMM5) or cyclohexyl-ethyl (LMM11), which may influence membrane permeability and target binding .
Oxadiazole Substituents :
- The 5-methyl group in the target compound offers simplicity and metabolic stability, whereas 5-aryl groups (e.g., furan-2-yl in LMM11 or phenyl in VNI) may enhance π-π stacking with enzyme active sites .
- 5-(2,4-Dimethoxyphenyl) () introduces electron-donating groups that could alter solubility and electronic properties compared to alkyl substituents.
Table 2: Activity Comparison of Selected Compounds
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a sulfonamide group attached to an oxadiazole moiety. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzamide and oxadiazole have been shown to inhibit bacterial growth effectively. In vitro studies suggest that this compound may possess similar properties due to the presence of the sulfamoyl group which is known for its antibacterial effects .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. The oxadiazole ring structure is often associated with enhanced cytotoxicity against cancer cell lines. For example, related compounds have demonstrated inhibition of cell proliferation in breast and colon cancer models . The mechanism may involve the modulation of specific signaling pathways such as apoptosis and cell cycle regulation.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
- Receptor Interaction : It could interact with specific receptors involved in inflammatory responses or tumor growth.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A study conducted on Wistar rats evaluated the pharmacokinetics of a related compound with a similar structure. The results indicated significant systemic exposure following intraperitoneal administration, which supports the potential therapeutic application of this compound .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |
| N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | Anticancer | Induces apoptosis through oxidative stress |
| N-{5-(3,4-dimethoxyphenyl)sulfamoyl}-2-fluorobenzamide | Antimicrobial | Inhibits bacterial growth |
Q & A
Q. What are the optimal synthetic routes for preparing 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves three critical steps (derived from analogous sulfamoyl-oxadiazole compounds):
Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C .
Benzamide coupling : Reacting the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Sulfamoyl group introduction : Using EDCI or DCC as coupling agents to attach the butyl(ethyl)sulfamoyl moiety at 25–40°C in anhydrous DCM .
Key considerations : Solvent polarity (DMF vs. THF) and temperature control significantly impact purity. For example, THF reduces byproduct formation during cyclization compared to DMF .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Assign the oxadiazole proton singlet at δ 8.2–8.5 ppm and sulfamoyl N–H signals at δ 3.1–3.3 ppm. The 5-methyl group on oxadiazole appears as a triplet (δ 2.5–2.7 ppm) due to coupling with adjacent heteroatoms .
- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and oxadiazole C=N vibrations at 1600–1650 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ≈ 450–480) and fragmentation patterns (e.g., loss of SO₂ or C₄H₉N groups) .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of sulfamoyl-oxadiazole derivatives, and how can these guide SAR studies?
Methodological Answer:
- Target Identification : Analogous compounds (e.g., 4-[benzyl(methyl)sulfamoyl]-N-oxadiazol-2-ylbenzamide) inhibit dihydropteroate synthase (DHPS) in bacteria by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis .
- SAR Strategies :
- Validation : Perform in vitro MIC assays against S. aureus and E. coli with/without PABA supplementation to confirm target specificity .
Q. How can contradictory bioactivity data between in vitro and in vivo models for sulfamoyl-oxadiazole derivatives be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rodent serum) and CYP450 metabolism using LC-MS/MS. Poor oral bioavailability in vivo may correlate with rapid hepatic clearance .
- Toxicity Screens : Assess hepatotoxicity via ALT/AST levels in treated mice and compare with in vitro cytotoxicity (e.g., HepG2 cells). Discrepancies may arise from off-target effects in complex systems .
- Formulation Optimization : Use nanoemulsions or PEGylation to enhance solubility and tissue distribution if poor in vivo efficacy is observed despite potent in vitro activity .
Q. What computational methods are effective for predicting the binding affinity of 4-[butyl(ethyl)sulfamoyl]-N-oxadiazol-2-ylbenzamide to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonding between sulfamoyl groups and Lys/Arg residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values >3 Å suggest poor target engagement .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Correlate with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™) .
Q. Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?
Methodological Answer:
- Cell Line Selection : Include NCI-60 panels (e.g., MCF-7, A549) and primary patient-derived cells to assess tumor specificity .
- Dosing Protocol : Use a 10-point serial dilution (0.1–100 μM) over 72 hours. Measure viability via MTT/WST-1 and apoptosis via Annexin V/PI staining .
- Controls : Include cisplatin as a positive control and sulfamethoxazole to isolate sulfamoyl-specific effects .
Q. What analytical workflows are recommended for resolving impurities in synthesized batches?
Methodological Answer:
- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 30→70% ACN over 20 min). Detect impurities at 254 nm .
- LC-MS/MS : Identify byproduct structures via fragmentation (e.g., m/z 322 = de-sulfonated intermediate) .
- Purification : Employ preparative HPLC or recrystallization (ethanol/water, 1:3) for >95% purity .
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Hydrazide + POCl₃, 90°C, 6h | 65–70 | 88% |
| Benzamide coupling | Benzoyl chloride, Et₃N, 0°C, 2h | 80–85 | 92% |
| Sulfamoyl addition | EDCI, DCM, 30°C, 12h | 60–65 | 85% |
| Adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
